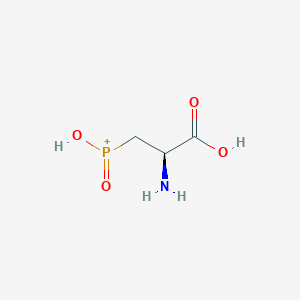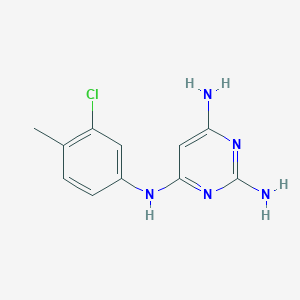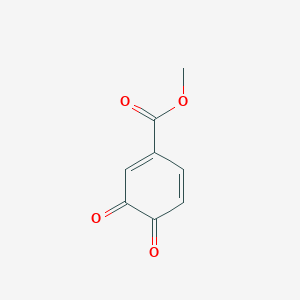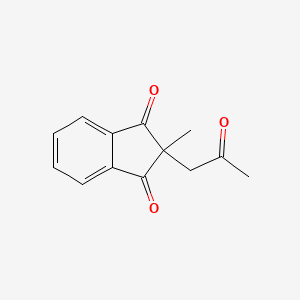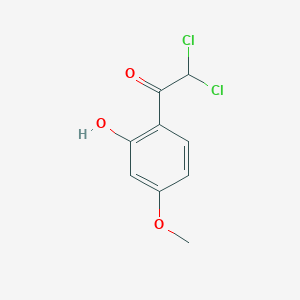phosphanium perchlorate CAS No. 96010-27-4](/img/structure/B14347772.png)
[2-(Methylamino)-5-(morpholin-4-yl)-1,3-oxazol-4-yl](triphenyl)phosphanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-5-(morpholin-4-yl)-1,3-oxazol-4-ylphosphanium perchlorate is a complex organic compound with the molecular formula C26H27ClN3O6P . This compound is known for its unique structure, which includes a combination of oxazole, morpholine, and triphenylphosphanium groups. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-(Methylamino)-5-(morpholin-4-yl)-1,3-oxazol-4-ylphosphanium perchlorate involves multiple steps. The synthetic route typically starts with the preparation of the oxazole ring, followed by the introduction of the morpholine and triphenylphosphanium groups. The final step involves the addition of perchlorate to form the perchlorate salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
2-(Methylamino)-5-(morpholin-4-yl)-1,3-oxazol-4-ylphosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of 2-(Methylamino)-5-(morpholin-4-yl)-1,3-oxazol-4-ylphosphanium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-(Methylamino)-5-(morpholin-4-yl)-1,3-oxazol-4-ylphosphanium perchlorate stands out due to its unique combination of functional groups and its versatile applications. Similar compounds include:
- 2-(Dimethylamino)-5-(morpholin-4-yl)-1,3-oxazol-4-ylphosphanium perchlorate
- 2-(Ethylamino)-5-(morpholin-4-yl)-1,3-oxazol-4-ylphosphanium perchlorate These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications .
Propriétés
Numéro CAS |
96010-27-4 |
|---|---|
Formule moléculaire |
C26H27ClN3O6P |
Poids moléculaire |
543.9 g/mol |
Nom IUPAC |
[2-(methylamino)-5-morpholin-4-yl-1,3-oxazol-4-yl]-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C26H27N3O2P.ClHO4/c1-27-26-28-24(25(31-26)29-17-19-30-20-18-29)32(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;2-1(3,4)5/h2-16H,17-20H2,1H3,(H,27,28);(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
RBHRBXPEFBYXJA-UHFFFAOYSA-M |
SMILES canonique |
CNC1=NC(=C(O1)N2CCOCC2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)
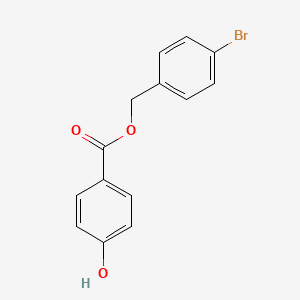

![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)
![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
